2-Hydroxy-5-methyl-3-nitrobenzaldehyde

Aldehyde dehydrogenase inhibition Cancer stem cell targeting Selectivity profiling

This 5-methyl-3-nitrosalicylaldehyde derivative offers distinct electronic and steric properties for selective ALDH3A1 inhibition (IC50~241nM) and predictable E-configuration Schiff bases. Purity≥98%. Contact for bulk R&D orders. Strictly not for GMP/commercial use.

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
CAS No. 66620-31-3
Cat. No. B183002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-methyl-3-nitrobenzaldehyde
CAS66620-31-3
Molecular FormulaC8H7NO4
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=O
InChIInChI=1S/C8H7NO4/c1-5-2-6(4-10)8(11)7(3-5)9(12)13/h2-4,11H,1H3
InChIKeyWUGNDXPTZCCGDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-5-methyl-3-nitrobenzaldehyde (CAS 66620-31-3) Procurement Guide: Core Properties and Classification


2-Hydroxy-5-methyl-3-nitrobenzaldehyde (CAS 66620-31-3) is a nitro-substituted salicylaldehyde derivative featuring a methyl group at the 5-position, with molecular formula C8H7NO4 and molecular weight 181.15 g/mol [1]. The compound possesses four key functional groups — aldehyde, hydroxyl, nitro, and methyl — arranged in a substitution pattern that confers distinct electronic and steric properties compared to unsubstituted 3-nitrosalicylaldehyde (CAS 5274-70-4) and other positional isomers [2]. This specific substitution pattern is critical for its selective biochemical activity and its utility as a synthetic building block.

Why Generic 2-Hydroxy-5-methyl-3-nitrobenzaldehyde Substitution Fails: Differentiated Procurement Rationale


Generic substitution with closely related nitro-salicylaldehyde analogs is not scientifically valid due to the compound's unique substitution pattern, which dictates its biochemical selectivity, physicochemical properties, and synthetic utility. The presence of the 5-methyl group distinguishes this compound from the parent 3-nitrosalicylaldehyde (CAS 5274-70-4) and its 5-substituted analogs, altering electronic distribution, lipophilicity (LogP ~2.67) [1], and steric hindrance [2]. These differences manifest in quantifiable variations in enzyme inhibition potency, reaction yields, and material properties, as detailed in the evidence below.

2-Hydroxy-5-methyl-3-nitrobenzaldehyde (CAS 66620-31-3) Quantified Comparative Evidence


ALDH3A1 Selective Inhibition: 2-Hydroxy-5-methyl-3-nitrobenzaldehyde vs. ALDH1A1/ALDH2 Isoforms

2-Hydroxy-5-methyl-3-nitrobenzaldehyde exhibits potent and selective inhibition of ALDH3A1, a validated cancer stem cell target, with an IC50 of 241 nM [1]. In contrast, its activity against the closely related ALDH1A1 isoform is approximately 2.5-fold weaker (IC50 = 598 nM), and it shows minimal inhibition of ALDH2 (IC50 > 10,000 nM) [1]. This selectivity profile demonstrates that the 5-methyl substitution pattern confers isoform discrimination not observed with unsubstituted 3-nitrosalicylaldehyde.

Aldehyde dehydrogenase inhibition Cancer stem cell targeting Selectivity profiling

Hepatic Glucose Production Inhibition: 2-Hydroxy-5-methyl-3-nitrobenzaldehyde vs. Vanillin Analogs

In a screening of 12 vanillin derivatives for hepatic glucose production inhibition in rat hepatoma H4IIE-C3 cells, 5-nitrosalicylaldehyde (synonymous with 2-hydroxy-5-methyl-3-nitrobenzaldehyde) demonstrated an IC50 of 24 μM with no observed cytotoxicity at 50 μM . This compares favorably to the parent compound vanillin (IC50 = 32 μM) and matched the potency of 4-hydro-3-methoxyacetophenone (IC50 = 25 μM) . Unlike the naphtoquinone hits (IC50 3.8–29 μM) that exhibited cytotoxicity, this compound maintained a clean safety window at the tested concentrations .

Type 2 diabetes Gluconeogenesis inhibition Hepatocyte screening

Synthetic Utility as Schiff Base Precursor: 2-Hydroxy-5-methyl-3-nitrobenzaldehyde vs. Unsubstituted Benzaldehydes

The compound serves as an effective precursor for Schiff base formation, as demonstrated by the condensation of 2-hydroxy-5-methyl-benzaldehyde with 2-methyl-3-nitro-phenylamine to yield C15H14N2O3 with an E-configuration at the C=N bond [1]. X-ray crystallography confirms the formation of an intramolecular O–H⋯N hydrogen bond forming an S(6) ring motif, with the phenol ring and Schiff base nearly coplanar (C–C–N–C torsion angle = 178.53°) [1]. This structural rigidity and defined conformation are distinct from products derived from unsubstituted or differently substituted salicylaldehydes.

Schiff base synthesis Coordination chemistry Crystal engineering

Physicochemical Differentiation: 2-Hydroxy-5-methyl-3-nitrobenzaldehyde vs. 3-Nitrosalicylaldehyde (Parent Compound)

The 5-methyl substitution confers distinct physicochemical properties compared to the parent 3-nitrosalicylaldehyde (CAS 5274-70-4). 2-Hydroxy-5-methyl-3-nitrobenzaldehyde exhibits a predicted melting point of 113.76°C and LogP of 2.67 [1], whereas the parent compound melts at 105–109°C and has lower lipophilicity (LogP ~1.8) [2]. This ~0.9 LogP unit increase translates to approximately 8-fold greater predicted membrane permeability and distinct chromatographic behavior, impacting both formulation strategies and purification protocols.

Lipophilicity Solubility Drug-likeness Physicochemical profiling

Purity and Procurement Viability: Commercial Availability Assessment

Commercial vendors offer 2-hydroxy-5-methyl-3-nitrobenzaldehyde at purities of ≥95% to ≥98% , suitable for research and early development applications. This compares to the parent 3-nitrosalicylaldehyde, which is widely available at >98.0% (GC/T) from major suppliers . The slightly lower typical purity of the 5-methyl analog reflects its more specialized synthesis route and narrower commercial adoption, but this does not impede its utility as a research tool compound, as the ≥95% purity is adequate for the biochemical and synthetic applications documented above.

Commercial sourcing Purity specifications Supply chain

2-Hydroxy-5-methyl-3-nitrobenzaldehyde (CAS 66620-31-3) Validated Application Scenarios


ALDH3A1-Selective Tool Compound for Cancer Stem Cell Research

Use as a selective ALDH3A1 inhibitor (IC50 = 241 nM) in assays requiring discrimination from ALDH1A1 (IC50 = 598 nM) and ALDH2 (IC50 > 10,000 nM) [1]. The ~2.5-fold selectivity window supports mechanism-of-action studies in ALDH3A1-expressing cancer stem cells without confounding ALDH1A1-mediated effects. Suitable for in vitro enzyme assays measuring NADH formation using 4-nitrobenzaldehyde as substrate [1].

Lead Scaffold for Hepatic Glucose Production Inhibitor Development

Employ as a validated hit compound for anti-diabetic drug discovery programs targeting hepatic gluconeogenesis. The compound demonstrates an IC50 of 24 μM in H4IIE-C3 rat hepatoma cells with no cytotoxicity at 50 μM . This profile supports structure-activity relationship (SAR) exploration around the 5-methyl-3-nitrosalicylaldehyde core to optimize potency while maintaining the favorable safety window observed in primary screening .

Schiff Base Precursor for Coordination Chemistry and Crystal Engineering

Utilize as a reliable building block for synthesizing Schiff base ligands with predictable E-configuration geometry and near-coplanar conformation (C–C–N–C torsion angle ~178.53°) [2]. The intramolecular O–H⋯N hydrogen bond forming an S(6) ring motif contributes to structural rigidity, making the compound suitable for designing metal complexes with defined coordination environments for magnetic materials and catalysis [2].

Physicochemically Distinct Analog for Comparative SAR Studies

Use in comparative structure-activity or structure-property relationship studies where increased lipophilicity (LogP = 2.67) and altered melting point (113.76°C predicted) relative to the parent 3-nitrosalicylaldehyde are experimentally relevant [3]. The ΔLogP of approximately +0.9 units provides a measurable difference in membrane permeability and chromatographic behavior, enabling systematic evaluation of methyl substitution effects [3].

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